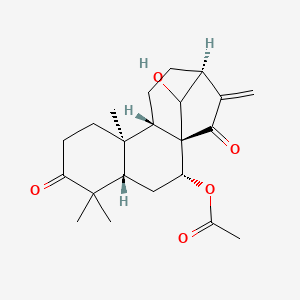
Cdk1/2/4-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk1/2/4-IN-1 is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4. These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, making this compound a valuable compound in cancer research .
Vorbereitungsmethoden
The synthesis of Cdk1/2/4-IN-1 involves the creation of thiazole-based chalcones and 4-hetarylthiazoles. The synthetic route typically includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through a reaction between a thioamide and a haloketone under basic conditions.
Chalcone Formation: The thiazole derivative is then reacted with an aldehyde to form the chalcone structure.
Cyclization: The chalcone undergoes cyclization to form the final thiazole-based compound
Analyse Chemischer Reaktionen
Cdk1/2/4-IN-1 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cdk1/2/4-IN-1 has a wide range of scientific research applications:
Cancer Research: It is used to study the inhibition of CDKs in various cancer cell lines, leading to cell cycle arrest and apoptosis
Cell Cycle Studies: The compound helps in understanding the role of CDKs in cell cycle regulation and the effects of their inhibition
Drug Development: This compound serves as a lead compound for developing new anticancer drugs targeting CDKs
Wirkmechanismus
Cdk1/2/4-IN-1 exerts its effects by inhibiting the kinase activity of CDK1, CDK2, and CDK4. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis. The compound elevates the levels of pro-apoptotic proteins like Bax and caspase-3, while decreasing the levels of anti-apoptotic proteins like Bcl-2 . The molecular targets include the CDKs themselves, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Cdk1/2/4-IN-1 is unique in its ability to inhibit multiple CDKs with high potency. Similar compounds include:
Roscovitine: A CDK inhibitor that primarily targets CDK2 and CDK5.
Flavopiridol: A pan-CDK inhibitor that targets multiple CDKs, including CDK1, CDK2, and CDK4
Dinaciclib: Another potent CDK inhibitor that targets CDK1, CDK2, CDK5, and CDK9
This compound stands out due to its specific inhibition profile and its effectiveness in inducing apoptosis in cancer cells .
Eigenschaften
Molekularformel |
C15H16N2O2S |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
(E)-3-(4-methoxyphenyl)-1-[5-methyl-2-(methylamino)-1,3-thiazol-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C15H16N2O2S/c1-10-14(17-15(16-2)20-10)13(18)9-6-11-4-7-12(19-3)8-5-11/h4-9H,1-3H3,(H,16,17)/b9-6+ |
InChI-Schlüssel |
UFLGJZHPDAVXQK-RMKNXTFCSA-N |
Isomerische SMILES |
CC1=C(N=C(S1)NC)C(=O)/C=C/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=C(N=C(S1)NC)C(=O)C=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)

![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)







